molecular formula C9H14O2 B8758108 3-Propoxycyclohex-2-en-1-one CAS No. 104808-17-5

3-Propoxycyclohex-2-en-1-one

Cat. No. B8758108
M. Wt: 154.21 g/mol
InChI Key: YROZRZCRUGLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410289B2

Procedure details

In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 166.6 ml (2.23 mol) of n-propane and 600 ml of toluene and 97.6 ml (892 mmol) of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is stirred under reflux on a water separator for 5 h until no more water separates off. The solution is then concentrated under reduced pressure on a rotary evaporator and the residue is taken up in 400 ml of MTBE and washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution. The organic phase is dried over sodium sulphate and concentrated using a rotary evaporator. This gives 124.8 g yield of a yellow oil which is used for the next step without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
166.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.6 mL
Type
reactant
Reaction Step Five
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][CH2:10][CH3:11].C(OC)(OC)OC.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1(C)C=CC=CC=1>[CH2:9]([O:7][C:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[CH:2]=1)[CH2:10][CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Two
Name
Quantity
166.6 mL
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
97.6 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Smiles
O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated under reduced pressure on a rotary evaporator
WASH
Type
WASH
Details
washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This gives 124.8 g yield of a yellow oil which is used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(CC)OC1=CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.